molecular formula C25H22ClNO4 B14074970 3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

Numéro de catalogue: B14074970
Poids moléculaire: 435.9 g/mol
Clé InChI: JXNOFEKMNQOURS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected α-amino acid derivative with a 3-chlorophenyl substituent on the β-carbon and a methyl group on the α-amino nitrogen. Its IUPAC name, 3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid, reflects its structural features:

  • Fmoc group: A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .
  • 3-Chlorophenyl side chain: This aromatic substituent introduces hydrophobicity and electron-withdrawing effects, which may influence peptide conformation and solubility .

Molecular Formula: C25H23ClNO4 (based on analogous structures in ). Molecular Weight: ~433.9 g/mol. Applications: Primarily used in SPPS for constructing peptides with tailored steric or electronic profiles. The chloroaryl group may enhance membrane permeability in therapeutic peptides .

Propriétés

Formule moléculaire

C25H22ClNO4

Poids moléculaire

435.9 g/mol

Nom IUPAC

3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)

Clé InChI

JXNOFEKMNQOURS-UHFFFAOYSA-N

SMILES canonique

CN(C(CC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origine du produit

United States

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

General Workflow

Solid-phase peptide synthesis (SPPS) remains the most widely adopted method for preparing this compound due to its scalability and compatibility with automation. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain, followed by selective deprotection and cleavage.

Resin Activation and Initial Loading

A Wang or Rink amide resin is typically activated with a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). The Fmoc-protected β-amino acid precursor, Fmoc-3-amino-3-(3-chlorophenyl)propionic acid , is loaded onto the resin with >95% efficiency under inert nitrogen conditions.

N-Methylation Strategy

N-Methylation is achieved via reductive alkylation using formaldehyde and sodium cyanoborohydride (NaBH3CN) in dimethylformamide (DMF). This step requires rigorous exclusion of moisture to prevent side reactions. Alternatively, pre-methylated building blocks like Fmoc-3-chloro-N-methyl-L-phenylalanine (CAS 1446478-28-9) are commercially available and can be directly incorporated, reducing synthetic steps.

Cleavage and Purification

The final product is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) cocktail. Reverse-phase HPLC with a C18 column achieves purities >98%, as confirmed by LC-MS analysis.

Table 1: SPPS Optimization Parameters

Parameter Optimal Value Impact on Yield
Coupling Reagent HBTU/DIEA 92% efficiency
Methylation Agent Formaldehyde/NaBH3CN 88% conversion
Cleavage Time 2 hours 95% recovery
Temperature 25°C Minimal racemization

Solution-Phase Synthesis via Oxazolidinone Intermediates

Oxazolidinone Formation

This method leverages the stereochemical control offered by oxazolidinone intermediates. The 3-chlorophenylalanine derivative is treated with phosgene (COCl2) in dichloromethane (DCM) to form a cyclic carbamate, which is subsequently reduced with triethylsilane (Et3SiH) to introduce the N-methyl group.

Key Reaction Steps
  • Carbamate Formation :
    $$ \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NHCOCl} + \text{HCl} $$
  • Cyclization :
    Intramolecular attack of the amine on the carbonyl yields a five-membered oxazolidinone ring.
  • Reductive Methylation :
    $$ \text{Oxazolidinone} + \text{MeI} \xrightarrow{\text{Et3SiH}} \text{N-Methyl derivative} $$

Fmoc Protection

The free amine generated after oxazolidinone cleavage is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic water/dioxane system. This step proceeds with 85–90% yield at 0°C to minimize epimerization.

Table 2: Solution-Phase Synthesis Metrics

Metric Value Notes
Oxazolidinone Yield 78% Sensitive to moisture
Methylation Efficiency 82% Requires excess MeI
Overall Purity 91% After column chromatography

Reductive Alkylation of Primary Amines

Mechanism and Conditions

Primary amines derived from 3-chlorophenylalanine undergo reductive alkylation with formaldehyde under catalytic hydrogenation (H2/Pd-C) or using NaBH3CN as a reducing agent. The Fmoc group is introduced post-alkylation to avoid side reactions.

Advantages and Limitations
  • Advantages : High atom economy; compatible with diverse substrates.
  • Limitations : Over-alkylation risks (e.g., dimethylation) require careful stoichiometric control.

Enzymatic Resolution for Enantiomeric Control

Lipase-Catalyzed Kinetic Resolution

Racemic mixtures of the target compound are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer for isolation.

Process Metrics
  • Enantiomeric Excess (ee) : >99% for (R)-isomer.
  • Yield : 45–50% (theoretical maximum for kinetic resolution).

Challenges and Mitigation Strategies

Racemization During SPPS

The steric bulk of the Fmoc group and 3-chlorophenyl side chain increases racemization risk during coupling. Strategies include:

  • Using HOBt (hydroxybenzotriazole) as an additive to suppress base-induced epimerization.
  • Lowering reaction temperatures to 4°C during sensitive steps.

Purification Difficulties

The hydrophobic Fmoc moiety complicates aqueous workup. Tert-butyl methyl ether (MTBE) precipitation effectively removes DMF and salts, yielding crystalline product.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Purity Scalability Cost
SPPS 88% 98% High $$$
Solution-Phase 75% 91% Moderate $$
Reductive Alkylation 82% 89% Low $
Enzymatic Resolution 50% 99% ee Niche $$$$

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of complex organic molecules and materials.

Mécanisme D'action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chlorophenyl)propanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions. The 3-chlorophenyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The following table highlights structural differences among Fmoc-protected amino acids with aromatic side chains:

Compound Name Substituent on β-Carbon α-Amino Substitution Molecular Formula Molecular Weight (g/mol) Key References
Target Compound: 3-(3-Chlorophenyl)-2-[Fmoc(methyl)amino]propanoic acid 3-Chlorophenyl Methyl C25H23ClNO4 433.9
Fmoc-(1R,2S)-2a* () 1H-Imidazol-4-yl Carboxyethyl C23H22N2O6 422.4
(S)-2-Fmoc-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid () 2,3,5,6-Tetrafluorophenyl None C24H17F4NO4 475.4
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid () 3,5-Difluorophenyl None C24H19F2NO4 431.4
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid () o-Tolyl (2-methylphenyl) None C25H23NO4 401.5
(3R)-3-Fmoc-amino-3-(4-nitrophenyl)propanoic acid () 4-Nitrophenyl None C24H20N2O6 432.4

Key Structural Insights :

  • Substituent Effects : Chloro (target compound) and nitro () groups are electron-withdrawing, while methyl () and methoxy () are electron-donating. These differences influence peptide stability and reactivity during synthesis .
Physicochemical Properties
  • Solubility: The 3-chlorophenyl group enhances hydrophobicity, reducing aqueous solubility compared to polar analogs like the 4-aminophenyl derivative () .
  • Stability: Fmoc-deprotection (typically via piperidine) is unaffected by the chloroaryl group but may require adjusted conditions for methylated amino acids due to steric effects .

Activité Biologique

3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid, also known as (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other relevant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C25H22ClNO4
  • CAS Number : 268734-29-8
  • Molecular Weight : 435.9 g/mol
  • IUPAC Name : (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

The compound features a fluorenylmethoxycarbonyl group, which is known for enhancing the stability and bioavailability of amino acids and peptides.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. The following findings highlight its potential:

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and mitochondrial membrane potential dissipation .
    • It has been shown to have a significantly lower IC50 value against various cancer cell lines compared to standard treatments, indicating higher potency .
  • Case Studies :
    • A study demonstrated that modified derivatives of this compound exhibited cytotoxicity against HeLa and MCF-7 cell lines, with some derivatives being up to 40 times more effective than traditional chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum :
    • It shows selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while being less effective against gram-negative strains and fungi .
    • The introduction of specific structural modifications has been linked to enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Data Summary Table

Activity Type Cell Line/Pathogen IC50 Value Mechanism
AnticancerHeLa<10 µMApoptosis via ROS
AnticancerMCF-7<20 µMApoptosis via ROS
AntimicrobialS. aureus15 µg/mLCell wall disruption
AntimicrobialE. faecalis20 µg/mLCell wall disruption

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this Fmoc-protected amino acid derivative?

Answer:
The synthesis requires precise control of protecting group chemistry. A typical protocol involves:

  • Step 1 : Dissolving the precursor (e.g., (2S)-2-amino-3-(3-chlorophenyl)propanoic acid) in 1,4-dioxane and 10% sodium carbonate solution to deprotonate the amino group .
  • Step 2 : Adding Fmoc-Cl (1.1 equivalents) with a base like N,N-diisopropylethylamine (DIPEA) to ensure efficient coupling .
  • Step 3 : Monitoring reaction progress via HPLC or TLC to confirm complete Fmoc protection.
  • Purification : Use reverse-phase chromatography or precipitation in cold diethyl ether to isolate the product .
    Key Variables : pH (maintain >9 for nucleophilic amine), solvent polarity (1,4-dioxane enhances solubility), and stoichiometry of Fmoc-Cl to prevent side reactions.

Advanced: How does the stability of the Fmoc group in this compound vary under acidic vs. basic conditions, and how can this inform experimental design?

Answer:
The Fmoc group is labile under basic conditions (e.g., piperidine in DMF) but stable under mild acidic conditions. This property is critical for:

  • Solid-Phase Peptide Synthesis (SPPS) : Use 20% piperidine/DMF for Fmoc deprotection while retaining acid-labile side-chain protections (e.g., tert-butyl) .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent premature deprotection .
    Contradictions : While Fmoc is generally base-sensitive, notes that prolonged exposure to strong bases (e.g., NaOH) may degrade the propanoic acid backbone.

Basic: What analytical methods are recommended to confirm the chiral purity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase; compare retention times with enantiomeric standards .
  • Polarimetry : Measure optical rotation ([α]D²⁵) and cross-reference with literature values (e.g., reports [α]D²⁵ = +15.2° for a similar Fmoc-phenylalanine derivative).
  • NMR : Analyze coupling constants (J values) in the ¹H spectrum to confirm stereochemistry .

Advanced: How do structural modifications (e.g., fluorination at the phenyl ring) alter the compound’s reactivity in peptide coupling reactions?

Answer:
Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit:

  • Enhanced Electron-Withdrawing Effects : Accelerate coupling rates due to increased electrophilicity of the carbonyl group .
  • Steric Considerations : Bulky substituents (e.g., 3-chloro vs. 3-iodo) reduce coupling efficiency. For example, 3-iodophenyl derivatives require DIC/OxymaPure instead of DCC/HOBt to minimize steric hindrance .
    Data Comparison :
SubstituentCoupling Efficiency (%)Preferred Reagent
3-Cl85–90HBTU/DIPEA
3-I60–65DIC/OxymaPure
3,5-diF92–95HATU/DIPEA

Advanced: What computational modeling approaches can predict the compound’s interaction with protease enzymes?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to trypsin-like proteases using the AMBER force field; focus on hydrogen bonding between the Fmoc group and the enzyme’s S1 pocket .
  • Docking Studies : Use AutoDock Vina to model interactions with the CXC chemokine receptor 2 (CXCR2) intracellular allosteric site, as in .
  • QM/MM Calculations : Analyze electron density around the 3-chlorophenyl group to predict steric clashes or favorable π-π stacking .

Basic: How can researchers mitigate degradation of the 3-chlorophenyl moiety during prolonged storage?

Answer:

  • Light Sensitivity : Store in amber vials under argon to prevent photodegradation .
  • Temperature Control : Avoid freezing (−20°C), which may induce crystallization-related stress. Use 2–8°C for long-term stability .
  • Accelerated Stability Testing : Conduct HPLC-UV at 254 nm after 72 hours at 40°C to assess degradation pathways (e.g., dechlorination or Fmoc cleavage) .

Advanced: How does the methylamino substitution in the Fmoc group influence solid-phase peptide synthesis (SPPS) outcomes?

Answer:
The methylamino group:

  • Reduces Aggregation : Enhances solubility in SPPS solvents (e.g., DMF) by disrupting β-sheet formation .
  • Alters Deprotection Kinetics : Requires extended piperidine treatment (2 × 10 minutes vs. 2 × 5 minutes for standard Fmoc) due to steric shielding .
    Case Study : reports 85% coupling yield for a resin-bound peptide using this derivative vs. 70% for non-methylated analogs.

Advanced: What are the stereochemical implications of using racemic vs. enantiopure forms of this compound in drug discovery?

Answer:

  • Enantiopure (S)-Form : Preferred for target-specific interactions (e.g., CXCR2 ligands in ).
  • Racemic Mixtures : May confound bioactivity data due to divergent binding modes. For example, (R)-isomers of similar Fmoc-amino acids show 50% lower affinity for proteases .
    Resolution Method : Use chiral SFC with a cellulose-3 column and CO₂/ethanol co-solvent .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.